molecular formula C18H24ClN5OS B11576545 6-(4-chlorophenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11576545
M. Wt: 393.9 g/mol
InChI Key: GAIWNMKKXZJPMG-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazine core.

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted triazolothiadiazine derivatives .

Scientific Research Applications

6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and causing cell death .

Properties

Molecular Formula

C18H24ClN5OS

Molecular Weight

393.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C18H24ClN5OS/c1-4-10-23(11-5-2)17(25)16-15(13-6-8-14(19)9-7-13)22-24-12(3)20-21-18(24)26-16/h6-9,15-16,22H,4-5,10-11H2,1-3H3

InChI Key

GAIWNMKKXZJPMG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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